(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with hydroxyethyl, methoxyphenyl, and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with active site residues of enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- Palladium(II) acetate
Uniqueness
(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one: is unique due to its specific substitution pattern on the pyrazolone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H23N3O3/c1-4-5-15-16(12(2)18-10-11-21)17(22)20(19-15)13-6-8-14(23-3)9-7-13/h6-9,19,21H,4-5,10-11H2,1-3H3 |
InChI Key |
RTLUKLJVYBHTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCO)C |
Origin of Product |
United States |
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